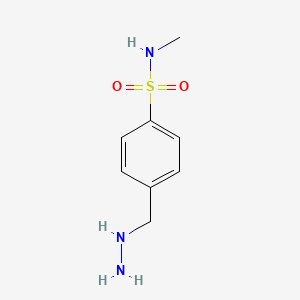
4-(hydrazinylmethyl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(hydrazinylmethyl)-N-methylbenzenesulfonamide is an organic compound that features a hydrazine functional group attached to a benzene ring, which is further substituted with a methyl group and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-chloromethylbenzenesulfonamide with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-chloromethylbenzenesulfonamide and hydrazine hydrate.
Solvent: Ethanol.
Reaction Conditions: Reflux.
The reaction proceeds with the nucleophilic substitution of the chlorine atom by the hydrazine group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent.
Analyse Chemischer Reaktionen
Types of Reactions
4-(hydrazinylmethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-(hydrazinylmethyl)-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The hydrazine group can be used to design new drugs with potential anticonvulsant and anti-inflammatory properties.
Material Science: The compound’s aromatic ring and functional groups can contribute to the development of novel materials with specific electronic and structural properties.
Biological Research: The compound can be used as a building block for synthesizing biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-(hydrazinylmethyl)-N-methylbenzenesulfonamide is not well-documented. compounds with hydrazine groups typically exert their effects by interacting with biological molecules, such as enzymes or receptors, through the formation of covalent bonds or hydrogen bonding interactions. The specific molecular targets and pathways involved would depend on the context of its application, such as its use in drug design or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(hydrazinylmethyl)benzonitrile hydrochloride: Similar in structure but with a nitrile group instead of a sulfonamide group.
4-chloromethylbenzenesulfonamide: The precursor in the synthesis of 4-(hydrazinylmethyl)-N-methylbenzenesulfonamide.
Uniqueness
This compound is unique due to the presence of both hydrazine and sulfonamide functional groups, which can participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
887594-58-3 |
|---|---|
Molekularformel |
C8H13N3O2S |
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
4-(hydrazinylmethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-10-14(12,13)8-4-2-7(3-5-8)6-11-9/h2-5,10-11H,6,9H2,1H3 |
InChI-Schlüssel |
MQSVWXNUWADGKT-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
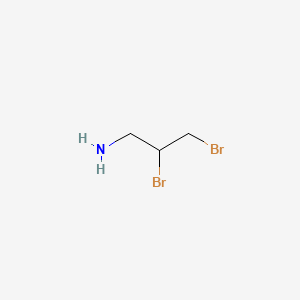
![(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea](/img/structure/B12442927.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)
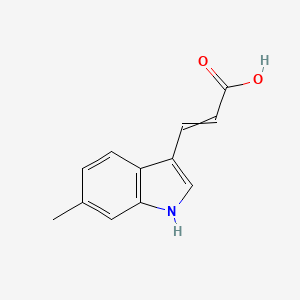
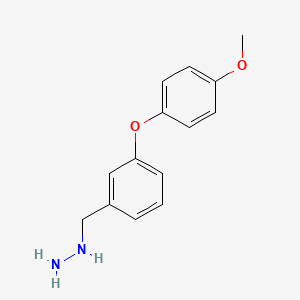

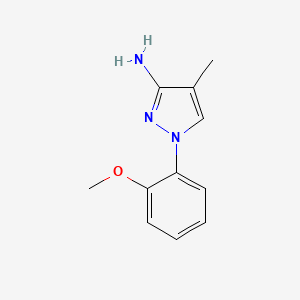
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
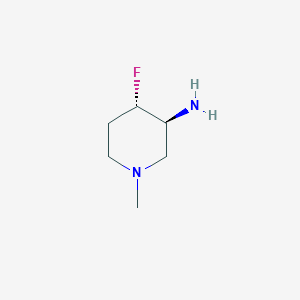
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)
